
Almax; Almax (antacid); LAS 3876
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Almax, also known as Almax (antacid) or LAS 3876, is a compound primarily used as an antacid. It contains almagate, which is a compound of aluminium and magnesium hydroxide. Almagate works by neutralizing stomach acid and inhibiting the action of pepsin, an enzyme involved in digestion. This makes it effective in treating conditions such as gastritis, dyspepsia, hyperchlorhydria, duodenal ulcers, gastric ulcers, oesophagitis, and hiatus hernia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Almagate is synthesized through a reaction between aluminium hydroxide and magnesium hydroxide. The reaction typically involves mixing these hydroxides in a specific ratio under controlled conditions to form almagate. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, almagate is produced by combining aluminium hydroxide and magnesium hydroxide in large reactors. The mixture is then subjected to controlled heating and stirring to ensure complete reaction. The resulting product is then filtered, dried, and milled to obtain the final almagate powder, which is used in various formulations such as oral suspensions and tablets .
Análisis De Reacciones Químicas
Types of Reactions
Almagate undergoes several types of chemical reactions, including:
Neutralization: Almagate neutralizes hydrochloric acid in the stomach, forming aluminium chloride and water.
Adsorption: Almagate adsorbs pepsin, reducing its activity and preventing the breakdown of proteins in the stomach.
Common Reagents and Conditions
The primary reagents involved in the reactions of almagate are hydrochloric acid and pepsin. The reactions typically occur under acidic conditions, such as those found in the stomach.
Major Products Formed
The major products formed from the reactions of almagate include aluminium chloride, water, and adsorbed pepsin. These products help alleviate symptoms of acid-related disorders by reducing stomach acidity and pepsin activity .
Aplicaciones Científicas De Investigación
Almagate has several scientific research applications, including:
Chemistry: Almagate is used as a model compound to study the neutralization reactions of antacids and their effects on gastric acid.
Biology: Researchers use almagate to investigate the role of aluminium and magnesium ions in biological systems and their interactions with enzymes such as pepsin.
Medicine: Almagate is studied for its therapeutic effects in treating acid-related disorders and its potential side effects, such as aluminium toxicity.
Industry: Almagate is used in the pharmaceutical industry to develop and manufacture antacid formulations
Mecanismo De Acción
Almagate exerts its effects by neutralizing hydrochloric acid in the stomach and inhibiting the activity of pepsin. The compound reacts with hydrochloric acid to form aluminium chloride and water, which reduces stomach acidity. Additionally, almagate adsorbs pepsin, preventing it from breaking down proteins in the stomach. This dual action helps alleviate symptoms of acid-related disorders and promotes healing of ulcers .
Comparación Con Compuestos Similares
Similar Compounds
Aluminium Hydroxide: Like almagate, aluminium hydroxide neutralizes stomach acid but does not have the same adsorptive properties for pepsin.
Magnesium Hydroxide: This compound also neutralizes stomach acid but can cause diarrhea, unlike almagate, which has a balanced effect due to the presence of aluminium.
Calcium Carbonate: Another antacid that neutralizes stomach acid but can cause constipation and has a different mechanism of action compared to almagate.
Uniqueness of Almagate
Almagate is unique due to its dual action of neutralizing stomach acid and adsorbing pepsin. This makes it more effective in treating acid-related disorders compared to other antacids that only neutralize acid. Additionally, the balanced presence of aluminium and magnesium in almagate helps minimize side effects such as constipation and diarrhea .
Propiedades
Fórmula molecular |
CH14AlMg3O12 |
|---|---|
Peso molecular |
318.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |
Clave InChI |
CFVNECLTKYJMPO-UHFFFAOYSA-H |
SMILES canónico |
C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


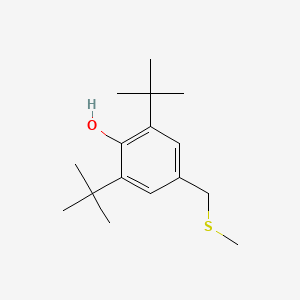
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
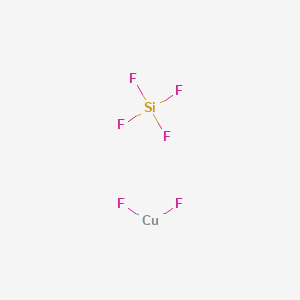
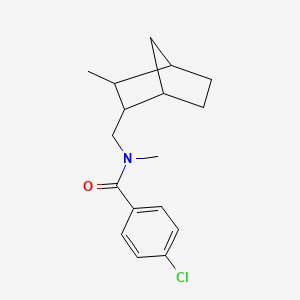
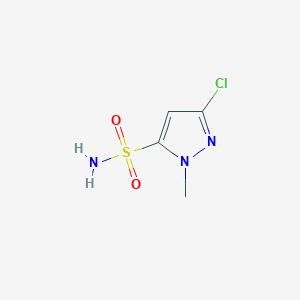


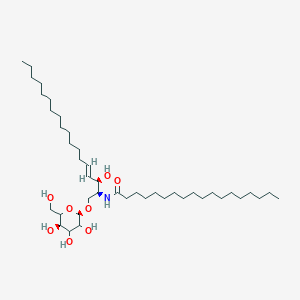

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
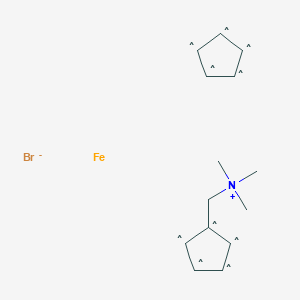
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)


